molecular formula C17H18N2O4S B11062585 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide

5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide

Cat. No.: B11062585
M. Wt: 346.4 g/mol
InChI Key: XEDKFURWAHSSAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-ethoxybenzamide can be compared with other indole derivatives such as:

  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
  • 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

These compounds share similar structural features but may differ in their biological activities and therapeutic potential . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and applications .

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H18N2O4S/c1-2-23-16-8-7-13(11-14(16)17(18)20)24(21,22)19-10-9-12-5-3-4-6-15(12)19/h3-8,11H,2,9-10H2,1H3,(H2,18,20)

InChI Key

XEDKFURWAHSSAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)N

Origin of Product

United States

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